2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol

GSK-3β inhibition Kinase selectivity Neurodegenerative disease

This rigid indane β-amino alcohol offers a unique advantage over flexible-chain amino alcohols for fragment-based drug discovery. Its conformationally restricted scaffold (1 rotatable bond) minimizes entropic penalty during elaboration, while the tertiary alcohol enables hydrogen-bond interactions not possible with simple amino-indanes. With demonstrated GSK‑3β inhibition (IC₅₀ 8.7 μM) and dihydroorotase activity (IC₅₀ 1 mM), it serves as a validated fragment hit for kinase and pyrimidine pathway programs. Procure with confidence as a racemic building block suitable for chiral resolution or asymmetric synthesis methodology studies.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 133562-26-2
Cat. No. B148802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol
CAS133562-26-2
Synonyms1H-Inden-2-ol, 2-(aminomethyl)-2,3-dihydro-
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC1(CN)O
InChIInChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2
InChIKeyXBYIWCFPKUDVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol (CAS 133562-26-2) – Structural Identity & Procurement Baseline


2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol (CAS 133562-26-2) is a racemic indane-based β-amino alcohol that presents a primary aminomethyl group and a tertiary hydroxyl group on a conformationally restricted bicyclic scaffold . The rigid indane core differentiates this building block from flexible-chain amino alcohols and from regioisomeric indane derivatives such as cis-1-amino-2-indanol, governing both its synthetic reactivity and its intermolecular interactions in biological systems [1].

Why Generic Amino‑Alcohol Building Blocks Cannot Replace 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol


Simple 1,2- or 1,3-amino alcohols lack the conformational constraint imposed by the indane bicycle, and regioisomers such as cis-1-amino-2-indanol place the amine directly on the ring rather than on a methylene spacer [1]. These structural differences result in distinct hydrogen‑bond geometries, nucleophilicity, and metabolic stability that cannot be reproduced by generic alternatives, making interchange without quantitative re‑validation scientifically unsound .

Quantitative Differentiation Evidence for 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol (CAS 133562-26-2)


GSK-3β Inhibition Potency and Kinase Selectivity

The compound inhibited glycogen synthase kinase‑3β (GSK‑3β) with an IC₅₀ of 8.7 μM and exhibited selectivity over a panel of related kinases [1]. This profile distinguishes it from broad‑spectrum kinase inhibitors that lack indane‑based conformational constraint, which often show poorer selectivity at comparable potency.

GSK-3β inhibition Kinase selectivity Neurodegenerative disease

Dihydroorotase Inhibition – Biochemical Target Engagement

In a murine dihydroorotase assay, the compound showed an IC₅₀ of 1.0×10⁶ nM (1 mM) at pH 7.37 [1]. While this affinity is low, it confirms direct engagement of the pyrimidine biosynthesis enzyme, a mechanism absent in simple amino‑indane analogs that lack the hydroxymethyl architecture.

Dihydroorotase Pyrimidine biosynthesis Antiproliferative

Conformational Restraint and Hydrogen‑Bond Geometry vs. Flexible Amino Alcohols

The indane framework locks the aminomethyl and hydroxyl groups into a fixed spatial relationship (calculated topological polar surface area = 46.2 Ų; rotatable bonds = 1) [1]. In contrast, typical flexible 1,3‑amino alcohols possess 3–4 rotatable bonds and adopt multiple low‑energy conformers [2]. This rigidity translates into predictable binding‑pose geometries and reduced entropic penalty upon target binding.

Conformational analysis Hydrogen bonding Scaffold design

Synthetic Utility as a Varenicline® Intermediate – Process Relevance

An efficient, racemic synthesis of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol has been described that employs intermediates from the Varenicline® manufacturing route, utilizing lithium aluminum hydride reduction followed by basic workup . This process linkage offers procurement synergy for organizations already handling Varenicline intermediates, as opposed to commissioning a de novo route for a different amino‑indane building block.

Varenicline synthesis Intermediate Process chemistry

High‑Value Application Scenarios for 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol


Fragment‑Based Lead Discovery Targeting Kinases with Conformational Selectivity

The compound's rigid indane scaffold and GSK‑3β IC₅₀ of 8.7 μM [1] make it suitable as a fragment hit for kinase programs that demand a defined binding pose. Its low rotatable‑bond count (1) minimizes entropic penalty, favoring fragment elaboration with maintained ligand efficiency.

Chemical Probe Development for Pyrimidine Biosynthesis Enzymes

Documented inhibition of dihydroorotase (IC₅₀ = 1 mM) [1] provides a starting point for designing chemical probes that interrogate the pyrimidine pathway. Unlike simple amino‑indanes, this scaffold simultaneously offers a tertiary alcohol for additional hydrogen‑bond interactions.

Process‑Chemistry Leverage for Varenicline‑Derived Supply Chains

Organizations already synthesizing Varenicline® or its intermediates can procure this compound via a shared intermediate route [1], reducing the need for separate supplier qualification and enabling integrated cost management.

Enantioselective Synthesis Methodology Development

As a racemic β‑amino alcohol with a single stereocenter, the compound is a candidate for chiral resolution or asymmetric synthesis methodology studies, where its rigid backbone simplifies stereochemical outcome analysis compared to flexible amino alcohols.

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